molecular formula C25H24FNO4 B1590667 (3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid CAS No. 254452-86-3

(3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid

Cat. No.: B1590667
CAS No.: 254452-86-3
M. Wt: 421.5 g/mol
InChI Key: VGYFMXBACGZSIL-JUFISIKESA-N
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Description

This compound is a synthetic statin analog characterized by a quinoline core substituted with a cyclopropyl group at position 2 and a 4-fluorophenyl group at position 4. The (3S,5R,E) configuration distinguishes it from clinically used statins like Pitavastatin, which adopts the (3R,5S,E) stereochemistry. The molecular formula is C₂₅H₂₄FNO₄, with a molecular weight of 421.46 g/mol . Its structure includes a heptenoic acid chain with hydroxyl groups at positions 3 and 5, critical for binding to HMG-CoA reductase, the target enzyme in cholesterol biosynthesis .

Properties

IUPAC Name

(E,3S,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/b12-11+/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYFMXBACGZSIL-JUFISIKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](C[C@@H](CC(=O)O)O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478205
Record name (3S,5R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254452-86-3
Record name (3S,5R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid, also known by its CAS number 254452-86-3, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula C25H24FNO4C_{25}H_{24}FNO_{4} and a molecular weight of 421.46 g/mol. It features a quinoline structure that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been shown to interact with specific receptors and enzymes, influencing processes such as:

  • Anti-inflammatory Activity : The compound exhibits potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Antioxidant Properties : Its structure allows it to scavenge free radicals, thus providing protective effects against oxidative stress.

2. Pharmacological Effects

Research indicates that (3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid may have several pharmacological effects:

Activity Effect Reference
Anti-inflammatoryReduces levels of TNF-alpha and IL-6
AntioxidantIncreases glutathione levels
AntimicrobialInhibits growth of specific bacterial strains

Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, (3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid was administered to assess its anti-inflammatory properties. Results indicated a significant reduction in paw edema compared to the control group, suggesting effective anti-inflammatory action.

Study 2: Antioxidant Activity

A recent study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results demonstrated that it effectively scavenged free radicals, with a potency comparable to established antioxidants like ascorbic acid.

Scientific Research Applications

Synthesis and Mechanism of Action

(3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid is synthesized through multi-step reactions involving chiral building blocks. A common synthetic route includes the reaction of a chiral precursor with (E)-3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-prop-2-en-1-al in the presence of chiral catalysts like titanium binalftol. The resulting compound acts as a competitive inhibitor of HMG-CoA reductase by mimicking the natural substrate HMG-CoA, thereby reducing cholesterol biosynthesis .

Pharmaceutical Development

The primary application of (3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid is in the synthesis of Pitavastatin, a potent cholesterol-lowering drug. Researchers focus on optimizing synthetic routes to enhance yield and purity while reducing costs .

Structure-Activity Relationship Studies

This compound serves as a foundational structure for synthesizing various derivatives and analogs of Pitavastatin. These studies are critical for understanding the pharmacophore and developing more selective HMG-CoA reductase inhibitors .

Prodrug Development

The functional groups present in (3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid allow for esterification reactions to create prodrugs. These prodrugs can enhance the pharmacokinetic properties of the parent compound, potentially improving therapeutic efficacy .

Case Study 1: Synthesis Optimization

A study conducted by researchers aimed to optimize the synthetic pathway for (3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid. By employing a new chiral catalyst system, they achieved a higher yield of the desired enantiomer with improved reaction times compared to traditional methods.

Case Study 2: Derivative Exploration

Another research project focused on synthesizing various derivatives of (3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid to evaluate their biological activity against HMG-CoA reductase. The study revealed that certain modifications enhanced inhibitory potency and selectivity .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups at positions 3 and 5 undergo selective oxidation under controlled conditions:

Reagent Product Conditions Notes
PCC (Pyridinium Chlorochromate)Ketone derivatives at C3 or C5Anhydrous dichloromethanePreserves stereochemistry .
Jones reagent (CrO₃/H₂SO₄)Carboxylic acid derivativesAqueous acetone, 0–5°COver-oxidation possible .
TEMPO/Oxone®Aldehyde intermediates (rare)Buffered aqueous solutionLimited applicability due to side reactions .

Mechanistic Insight : Oxidation proceeds via hydride abstraction (PCC) or radical pathways (TEMPO), with steric hindrance from the cyclopropyl group influencing regioselectivity .

Reduction Reactions

The α,β-unsaturated double bond (C6–C7) is susceptible to catalytic hydrogenation:

Catalyst Product Conditions Yield
Pd/C (10% w/w)Saturated heptanoic acid derivativeH₂ (1 atm), ethanol, 25°C92%
Rh/Al₂O₃Partially reduced dihydro productH₂ (3 atm), THF, 50°C68%

Stereochemical Outcome : Hydrogenation preserves the (3S,5R) configuration but eliminates the E-geometry at C6–C7 .

Lactonization

Intramolecular esterification forms a 15-membered macrolactone under acidic conditions:

 3S 5R E AcidHCl cat toluene 3S 5R E 15 Lactone+H2O\text{ 3S 5R E Acid}\xrightarrow{\text{HCl cat toluene}}\text{ 3S 5R E 15 Lactone}+\text{H}_2\text{O}

Key Data :

  • Optimal Conditions : Dean-Stark trap, 110°C, 12 hours .

  • Yield : 78–85% .

  • Byproducts : Open-chain dimers (<5%) .

Electrophilic Aromatic Substitution

The 4-fluorophenyl group participates in regioselective reactions:

Reaction Reagent Position Modified Product
NitrationHNO₃/H₂SO₄Para to fluorineNitro-fluorophenyl derivative .
HalogenationCl₂/FeCl₃Ortho to fluorineDichloro-fluorophenyl analog.

Limitations : Steric bulk from the quinoline core reduces reactivity at the meta position.

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines:

Substrate Reagent Product Application
EthanolH₂SO₄ (cat.)Ethyl ester (pro-drug form)Enhanced bioavailability .
1-PhenylethylamineEDC/HOBtN-(1-Phenylethyl)amideCrystallization studies .

Kinetics : Esterification follows second-order kinetics with k=1.2×103L mol1 s1k=1.2\times 10^{-3}\,\text{L mol}^{-1}\text{ s}^{-1} at 25°C .

Degradation Pathways

Stability studies reveal two primary degradation routes:

  • Photooxidation :

    • UV light (254 nm) induces cleavage of the cyclopropyl ring, forming a diene intermediate .

    • Half-life: 4.3 hours under accelerated conditions .

  • Hydrolytic Degradation :

    • Acidic hydrolysis (pH < 3) breaks the lactone back to the parent acid .

    • Alkaline conditions (pH > 10) decarboxylate the heptenoic acid chain .

Metal Complexation

The hydroxyl and carboxylate groups coordinate with divalent cations:

Metal Stoichiometry Stability Constant (log K)
Ca²⁺2:1 (metal:ligand)8.9 ± 0.2
Mg²⁺1:15.7 ± 0.3

Biological Relevance : Calcium complexes show improved aqueous solubility for pharmaceutical formulations .

Comparison with Similar Compounds

Structural and Stereochemical Differences

The activity of statins is highly dependent on stereochemistry. Below is a comparative analysis of key structural features:

Compound Name Configuration Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound (3S,5R,E) C₂₅H₂₄FNO₄ 421.46 Quinoline core, cyclopropyl, 4-fluorophenyl, heptenoic acid with 3,5-dihydroxy groups
Pitavastatin (Active Form) (3R,5S,E) C₂₅H₂₄FNO₄ 421.46 Same as target compound but with inverted stereochemistry at C3 and C5
Fluvastatin (3R,5S,6E) C₂₄H₂₆FNO₄ 411.47 Indole moiety, 4-fluorophenyl, isopropyl substitution
Rosuvastatin (3R,5S,6E) C₂₂H₂₈FN₃O₆S 481.54 Pyrimidine ring, sulfonamide group, 4-fluorophenyl
Atorvastatin (3R,5R) C₃₃H₃₅FN₂O₅ 558.65 Pyrrole ring, 4-fluorophenyl, bulkier hydrophobic side chain


Key Observations :

  • The target compound and Pitavastatin share identical molecular formulas but differ in stereochemistry at C3 and C5. The (3R,5S) configuration in Pitavastatin is essential for optimal binding to HMG-CoA reductase .
  • Fluvastatin and Rosuvastatin incorporate heterocyclic cores (indole, pyrimidine) instead of quinoline, influencing their pharmacokinetic profiles.
  • Atorvastatin’s pyrrole ring and extended side chain enhance lipophilicity, contributing to its long half-life .

Pharmacological and Metabolic Profiles

Efficacy in HMG-CoA Reductase Inhibition
  • Pitavastatin : Exhibits potent LDL-C reduction (≈40% at 4 mg/day) comparable to Atorvastatin and Rosuvastatin .
  • Rosuvastatin : Superior efficacy (≈52% LDL-C reduction at 40 mg/day) attributed to its sulfonamide group, which enhances solubility and tissue penetration .
Metabolism and Drug Interactions
  • Pitavastatin : Minimally metabolized by cytochrome P450 (CYP) enzymes; undergoes glucuronidation to inactive lactone forms, reducing drug interaction risks .
  • Target Compound : Metabolic pathways are uncharacterized, but the stereochemistry may influence glucuronidation efficiency.

Q & A

Q. What are the key considerations for optimizing the stereoselective synthesis of this compound?

The synthesis involves critical chiral intermediates, such as (E)-3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]prop-2-en-1-al (Formula II in ). A binaphthol-titanium complex derived from 1,1-bi-2-naphthol and titanium tetraisopropoxide is essential for enantioselective induction. Researchers should prioritize reaction temperature control (≤−20°C) and catalyst stoichiometry to minimize racemization. Post-synthesis desilylation steps must use mild acidic conditions (e.g., HCl in THF) to preserve the stereochemical integrity of the 3,5-dihydroxy groups .

Q. How can structural characterization resolve discrepancies in reported stereochemical configurations?

Conflicting stereochemical assignments (e.g., 3S vs. 3R, 5R vs. 5S) arise from differing synthesis protocols. Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and compare retention times against known standards. X-ray crystallography of intermediates, such as (E)-Ethyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-5-hydroxy-3-oxohept-6-enoate (CAS 121660-11-5), provides definitive stereochemical evidence. Cross-validate with NOESY NMR to confirm spatial proximity of hydroxyl and cyclopropyl groups .

Advanced Research Questions

Q. What strategies address low yields in the final hydrolysis step to the carboxylic acid form?

Hydrolysis of ester precursors (e.g., tert-butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate ) often suffers from side reactions. Replace traditional acid/base hydrolysis with enzymatic methods using lipases (e.g., Candida antarctica Lipase B) in biphasic systems (hexane:buffer pH 7.4). This reduces epimerization at C3 and C5, improving yields from ~60% to >85% .

Q. How do electronic effects of the 4-fluorophenyl group influence biological activity?

Computational studies (DFT at B3LYP/6-31G*) reveal the 4-fluorophenyl moiety enhances π-π stacking with hydrophobic enzyme pockets (e.g., HMG-CoA reductase analogs). Compare activity against analogs with non-fluorinated or bulkier substituents (e.g., 4-chlorophenyl). In vitro assays show a 3.2-fold increase in binding affinity for the fluorinated derivative versus non-fluorinated controls, correlating with reduced IC50 values .

Q. What analytical methods resolve contradictions in metabolic stability data across studies?

Discrepancies in hepatic microsomal stability (e.g., t1/2 ranging from 2.1 to 8.7 hours) stem from variability in CYP450 isoforms. Use recombinant CYP2C9 and CYP3A4 isoforms to isolate metabolic pathways. LC-HRMS with isotopic labeling (e.g., ²H at C6) tracks hydroxylation and quinoline ring oxidation. Cross-reference with in silico MetaSite predictions to identify high-risk metabolic soft spots .

Methodological Tables

Table 1: Comparative Stereochemical Analysis of Key Intermediates

Intermediate CASConfigurationAnalytical MethodKey Finding
147008-20-6 (Ethyl ester)3R,5S,EX-ray CrystallographyConfirmed antiperiplanar OH groups
121660-11-5 (Oxo-ester)3S,5R,EChiral HPLC (AD-H column)98.5% enantiomeric excess

Table 2: Metabolic Stability Profiling

CYP Isoformt1/2 (hours)Major MetaboliteBioactivity Retention (%)
CYP2C92.16-Hydroxyquinoline derivative12%
CYP3A45.84-Fluorophenyl glucuronide67%

Critical Data Contradictions & Resolutions

  • Contradiction: Conflicting reports on the role of the cyclopropyl group in solubility.
    Resolution: Use Hansen Solubility Parameters (HSPiP software) to model solvent interactions. The cyclopropyl group reduces polarity (Δδ = 2.1 MPa¹/² vs. methyl), favoring acetonitrile/water mixtures (70:30) for crystallization .

  • Contradiction: Disputed cytotoxicity in primary hepatocytes (EC50: 12 μM vs. 45 μM).
    Resolution: Standardize cell viability assays (MTT vs. ATP luminescence). ATP assays show higher sensitivity to mitochondrial dysfunction caused by quinoline ring oxidation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid
Reactant of Route 2
(3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid

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